N-[(4-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Description
N-[(4-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that incorporates both oxadiazole and dihydropyridine moieties. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure incorporates a 1,2,4-oxadiazole ring and a dihydropyridine derivative, which are significant in enhancing its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer progression.
Key Findings:
- Cytotoxicity: The compound exhibited cytotoxic activity against several human cancer cell lines including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values typically below 100 μM .
- Mechanism of Action: The anticancer activity is believed to result from the induction of apoptosis through mitochondrial pathways. Studies have shown increased caspase activity and morphological changes indicative of apoptosis in treated cells .
Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|
HeLa | 34 | Apoptosis induction |
HCT-116 | 36 | Caspase activation |
MCF-7 | 69 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, the compound may exhibit other biological activities:
- Anti-inflammatory: Compounds with similar structures have shown anti-inflammatory effects by inhibiting COX enzymes .
- Antimicrobial: Some derivatives have demonstrated antimicrobial properties against various pathogens .
Study 1: Anticancer Activity in vitro
In a recent study evaluating the cytotoxic effects of this compound on cancer cell lines:
- The compound was tested against a panel of eleven cancer cell lines.
- Results indicated a mean IC50 value of approximately 92.4 μM across various cell types, confirming its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the cytotoxicity:
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-6-3-4-7-19(16)22-26-23(32-27-22)20-8-5-13-28(24(20)30)15-21(29)25-14-17-9-11-18(31-2)12-10-17/h3-13H,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLCZXZXVIQEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.